molecular formula C8H10N4O3 B1297474 2-(3-Nitroanilino)acetohydrazide CAS No. 36107-14-9

2-(3-Nitroanilino)acetohydrazide

Cat. No. B1297474
CAS RN: 36107-14-9
M. Wt: 210.19 g/mol
InChI Key: ZJLQXOCLNXQNPU-UHFFFAOYSA-N
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Description

“2-(3-Nitroanilino)acetohydrazide” is a specialty product used for proteomics research applications . It has a molecular formula of C8H10N4O3 .


Molecular Structure Analysis

The molecular structure of “2-(3-Nitroanilino)acetohydrazide” can be found in various chemical databases. For instance, the PubChem database provides a detailed molecular structure .


Physical And Chemical Properties Analysis

The molecular weight of “2-(3-Nitroanilino)acetohydrazide” is 210.19 g/mol . More detailed physical and chemical properties can be found in chemical databases like PubChem .

Scientific Research Applications

    Gene Editing

    • 2-(3-Nitroanilino)acetohydrazide is used as a specialty product for proteomics research applications .

    Chemical Reduction of Nitroaniline

    • 2-(3-Nitroanilino)acetohydrazide is involved in the chemical reduction of nitroaniline . Nitroaniline is a highly toxic pollutant that has been released into aquatic systems due to unmanaged industrial development in recent years. The chemical reduction of nitroaniline using various different nanocatalytic systems is one approach that has attracted tremendous interest over the past few years .
    • The academic literature has been confined to case studies involving silver (Ag) and gold (Au) nanoparticles, as these are the two most widely used materials for the synthesis of nanocatalytic assemblies .

    Catalytic Reduction of 2-Nitroaniline

    • 2-nitroaniline (2-NA) is highly toxic and environmental contaminant. It is reduced to less toxic and environmental benign product o-phenylenediamine by using different reducing agents like sodium borohydride, potassium borohydride, or hydrazine hydrate in the presence of various catalytic systems .

properties

IUPAC Name

2-(3-nitroanilino)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O3/c9-11-8(13)5-10-6-2-1-3-7(4-6)12(14)15/h1-4,10H,5,9H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLQXOCLNXQNPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332445
Record name 2-(3-nitroanilino)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Nitroanilino)acetohydrazide

CAS RN

36107-14-9
Record name 2-(3-nitroanilino)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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